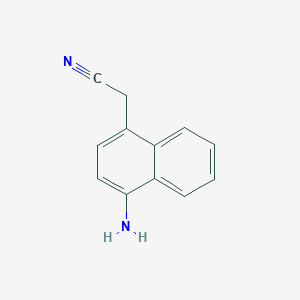

1-Aminonaphthalene-4-acetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H10N2 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2-(4-aminonaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H10N2/c13-8-7-9-5-6-12(14)11-4-2-1-3-10(9)11/h1-6H,7,14H2 |

InChI-Schlüssel |

BDSXLSKCFLQJGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)CC#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Aminonaphthalene 4 Acetonitrile and Analogous Structures

Direct Synthesis Strategies for Aminonaphthalene-Acetonitrile Conjugates

The direct synthesis of aminonaphthalene-acetonitrile conjugates, while not extensively documented for the specific isomer 1-aminonaphthalene-4-acetonitrile, can be approached through several plausible strategies. One potential method involves the reaction of a suitable aminonaphthalene precursor already containing a leaving group at the 4-position with a cyanide source. This nucleophilic substitution would directly install the acetonitrile (B52724) functionality.

Another conceivable direct approach is the modification of a pre-existing aminonaphthalene structure. For instance, a hypothetical route could involve the cyanation of a 4-halo-1-aminonaphthalene derivative. The choice of catalyst and reaction conditions would be critical to achieve regioselectivity and avoid unwanted side reactions on the amino group.

Precursor-Based Synthetic Routes

A more common and versatile approach to obtaining this compound and its analogs involves the synthesis of a naphthalene (B1677914) precursor, which is then chemically modified.

Annulation and Cyclization Approaches to Naphthalene Scaffolds

The construction of the naphthalene core itself is a fundamental aspect of synthesizing its derivatives. Various annulation and cyclization reactions can be employed to build the bicyclic aromatic system. One recently reported method involves the reaction of bis(trifluoromethanesulfonyl)imide with a diyne, which, after a chemoselective reaction, undergoes an acid-catalyzed cyclization to yield a 1-amino-3-aryl naphthalene skeleton. chemrxiv.org This type of strategy allows for the introduction of various substituents on the naphthalene ring from the outset.

Historically, the synthesis of naphthalene derivatives has relied on well-established methods. For example, the synthesis of 1-naphthol, a potential precursor to aminonaphthalenes, has been achieved through the Hock synthesis involving the oxidation of 2-isopropylnaphthalene. chemicalbook.com Another historical method is the caustic fusion of naphthalene-1-sulfonic acid. chemicalbook.com

Functional Group Interconversions on Naphthalene Cores

Once a substituted naphthalene core is obtained, functional group interconversions are employed to introduce the desired amino and acetonitrile groups at the correct positions. A classic example of introducing an amino group is the Bucherer reaction, which converts a hydroxynaphthalene to an aminonaphthalene. researchgate.net This reaction is particularly useful for synthesizing 2-aminonaphthalenes from 2-naphthols. researchgate.net

The introduction of an amino group can also be achieved by the reduction of a nitro group. For instance, 1-nitronaphthalene (B515781) can be reduced to 1-naphthylamine (B1663977) using reagents like iron in the presence of hydrochloric acid. wikipedia.org

A patented process for preparing 4-amino-1-naphthol (B40241) ethers demonstrates a sequence of functional group interconversions. google.com This process involves the preparation of a naphthol ether, followed by acylation to form a 4-acetamino-1-naphthol ether, and subsequent cleavage of the acyl group to yield the 4-amino-1-naphthol ether. google.com This highlights the multi-step nature of many synthetic routes to highly substituted naphthalenes.

Catalytic Approaches in Aminonaphthalene Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of complex aromatic compounds, including naphthalene derivatives.

Palladium-Catalyzed Reactions for Naphthalene Derivatives

Palladium catalysts are exceptionally versatile in forming carbon-carbon and carbon-heteroatom bonds. While a specific palladium-catalyzed synthesis of this compound is not prominently described, related transformations are well-established. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be envisioned for the synthesis of precursors to the target molecule.

A study on the palladium-catalyzed enantioselective 1,1-fluoroarylation of aminoalkenes showcases the power of palladium in complex functionalizations, suggesting its potential applicability in the synthesis of functionalized aminonaphthalene derivatives. nih.gov

Transition Metal-Free Synthetic Protocols

In a move towards more sustainable and cost-effective chemistry, transition-metal-free synthetic methods are gaining prominence. A notable example is the reaction of amides with acetonitrile in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to produce β-ketonitriles. rsc.org This reaction proceeds at room temperature and tolerates a wide range of functional groups, offering a potential route to molecules with a similar structural motif to this compound. rsc.org

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of aminonaphthalene derivatives is no exception, with researchers exploring more environmentally benign methodologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. tandfonline.comresearchgate.net This technique has been successfully applied to the synthesis of various aminonaphthalene derivatives.

One notable example is the use of the Bucherer reaction under microwave irradiation to produce aminonaphthalene derivatives. researchgate.net This method offers a simple and efficient route to these compounds in good yields. For instance, the reaction of β-naphthol with methylamine (B109427) in a closed vessel under microwave irradiation at 150 Watts for 30 minutes has been established as an effective condition for synthesis. researchgate.net This approach has been utilized to prepare a variety of aminonaphthalene compounds, demonstrating its versatility. researchgate.net

Research has also shown the successful microwave-assisted synthesis of novel 2-naphthamide (B1196476) derivatives from dimethoxybenzaldehyde derivatives in a four-step process. nih.gov This highlights the potential of microwave technology in multi-step synthetic sequences. The key advantages of MAOS include accelerated reaction rates and shorter reaction times, which contribute to a more sustainable synthetic process. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Laborious and time-consuming | Reduced reaction time |

| Yield | Often unsatisfactory | Improved yields |

| Purity | May require extensive purification | Higher purity of products |

This table illustrates the general advantages of microwave-assisted synthesis over traditional methods for nitrogen-containing heterocyclic compounds like quinolines, which are structurally related to aminonaphthalenes. researchgate.net

Considerations in Stereochemical Control and Regioselectivity in Aminonaphthalene Synthesis

The synthesis of substituted naphthalenes often presents challenges in controlling the position of incoming functional groups (regioselectivity) and the spatial arrangement of atoms (stereochemistry).

Traditionally, the functionalization of naphthalenes relies on electrophilic aromatic substitution. However, controlling the regioselectivity of these reactions can be difficult, as it is heavily influenced by the existing functional groups on the naphthalene ring. researchgate.net This can lead to mixtures of isomers, necessitating complex purification steps. nih.gov

To address this, significant research has focused on developing new methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives. researchgate.netnih.gov For example, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy. researchgate.net Palladium-catalyzed halogenation of 1-naphthaldehydes has shown that the regioselectivity can be switched between the C8 and C2 positions by the presence or absence of an amine additive, which forms an aromatic imine intermediate. researchgate.net

Another approach involves the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives using a bidentate directing group, providing a direct route to 4-aminated 1-naphthylamine derivatives. researchgate.net The electrophilic cyclization of specifically designed arene-containing propargylic alcohols offers a mild and regioselective route to various substituted naphthalenes. nih.gov For instance, the cyclization of a 2-naphthyl alkynol resulted in selective ring closure at the 1-position of the naphthalene ring. nih.gov

Stereochemical control is also a critical consideration, particularly when chiral centers are present in the target molecule. The synthesis of optically active naphthalene derivatives often requires careful selection of starting materials and reaction conditions to avoid racemization. researchgate.net For example, the synthesis of (S)-2-(1-methylpropyl)naphthalene from (S)-(1-methylpropyl)benzene revealed that some steps in the Haworth-type synthesis can proceed with partial loss of stereochemical integrity. researchgate.net Therefore, assessing the optical purity of key intermediates is crucial for achieving the desired stereoisomer. researchgate.net The development of synthetic strategies that incorporate concepts of atom, step, and redox economy, along with selectivity and protecting-group-free methods, is essential for the efficient and sustainable production of complex, stereochemically defined aminonaphthalene derivatives. rsc.org

Table 2: Regioselective Functionalization of Naphthalene Derivatives

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |

|---|---|---|---|

| C-H Halogenation | Palladium | C8 (without additive), C2 (with amine) | researchgate.net |

| C-H Amination | Silver(I) | C4 of 1-naphthylamine | researchgate.net |

| Electrophilic Cyclization | ICl, I2, Br2, NBS, PhSeBr | Varies based on substrate | nih.gov |

Chemical Reactivity and Transformation Studies of 1 Aminonaphthalene 4 Acetonitrile

Reactions Involving the Acetonitrile (B52724) Functional Group

The acetonitrile group (-CH₂CN) in 1-Aminonaphthalene-4-acetonitrile offers another site for chemical transformations, distinct from the reactions on the aromatic ring.

Cyanomethylation is a chemical process that introduces a cyanomethyl group (-CH₂CN) into a molecule. While this section discusses the reactivity of the acetonitrile group, the principles of cyanomethylation provide insight into its potential transformations. The hydrogen atoms on the carbon adjacent to the cyano group are acidic and can be removed by a base to form a carbanion. This carbanion can then act as a nucleophile in various reactions.

Metal-catalyzed reactions are often employed for C-H activation of acetonitrile. koreascience.kr For example, copper-catalyzed cyanomethylation of imines with acetonitrile has been reported, where acetonitrile serves as both the solvent and the cyanomethyl source. koreascience.krnih.gov The proposed mechanism involves the coordination of the cyano group to the copper catalyst, followed by deprotonation of the acetonitrile to generate a nucleophilic species. koreascience.kr Iron-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source has also been developed. nih.gov

While no specific examples involving this compound were found, intramolecular carbopalladation followed by annulation is a powerful strategy for the synthesis of complex cyclic structures. In such a reaction, a palladium catalyst would first insert into a carbon-halogen or carbon-triflate bond on the naphthalene (B1677914) ring. The resulting organopalladium species could then undergo an intramolecular reaction with the nitrile group. Subsequent transformations could lead to the formation of new rings fused to the naphthalene system. This type of domino reaction, where multiple bonds are formed in a single synthetic operation, is a highly efficient method in organic synthesis. nih.gov

জ্ঞানী,

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available information regarding the chemical reactivity and transformation of the specific compound This compound .

Searches for data pertaining to the electrophilic aromatic substitution on its naphthalene core, as well as its derivatization and functionalization through various synthetic strategies including the synthesis of novel derivatives and cross-coupling reactions, did not yield any relevant results.

Therefore, we are unable to provide an article on the "" as outlined in the request, due to the absence of published research on this particular molecule.

Spectroscopic and Structural Characterization Methodologies

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the identification of functional groups and the elucidation of molecular structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in 1-Aminonaphthalene-4-acetonitrile. The nitrile group (C≡N) exhibits a characteristic absorption band in the IR spectrum. nist.govnih.gov This technique is sensitive to the vibrations of specific bonds within the molecule, providing a unique fingerprint. The amino group (-NH2) and the aromatic naphthalene (B1677914) ring also produce distinct absorption bands, further aiding in the structural confirmation.

The IR spectrum of the related compound, 1-Naphthylamine (B1663977), shows characteristic peaks that can be compared to those of this compound to identify common structural features. chemicalbook.com For instance, the N-H stretching vibrations of the primary amine in 1-Naphthylamine are typically observed in the region of 3400-3250 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring are found in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. chemicalbook.com In the case of this compound, Raman spectroscopy can be employed to further probe the nitrile and aromatic functionalities, offering a more complete picture of the molecule's vibrational modes. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. rsc.orgchemicalbook.com For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the amino group, the methylene (B1212753) bridge (-CH₂-), and the aromatic naphthalene ring. The chemical shifts and coupling patterns of these signals are crucial for confirming the proposed structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.comrsc.orgyoutube.com Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the nitrile group, the methylene bridge, and the naphthalene ring provide further evidence for the compound's structure.

Table 1: Representative ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies | Multiplet |

| ¹³C | Varies | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between different atoms in the molecule. youtube.comwisc.edusdsu.educolumbia.edu

HSQC correlates the signals of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra. columbia.eduyoutube.com

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. wisc.educolumbia.edu This technique is particularly valuable for identifying the connectivity between the aminonaphthalene and acetonitrile (B52724) fragments of the molecule.

By analyzing the cross-peaks in the HSQC and HMBC spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the molecular structure of this compound.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.govnih.govwikipedia.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable information about its structure can be obtained. The way the molecule breaks apart upon ionization can provide clues about the strength of different bonds and the stability of the resulting fragments, further corroborating the structural information obtained from other spectroscopic techniques.

Electronic Spectroscopy for Ground and Excited State Characterization

Electronic spectroscopy provides valuable insights into the electronic transitions within a molecule, offering a window into its ground and excited state properties. For this compound, Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are key techniques.

The interaction of this compound with ultraviolet and visible light reveals information about its electronic structure. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated π-system and the influence of its substituent groups, the amino (-NH₂) and acetonitrile (-CH₂CN) groups.

The UV-Vis absorption spectrum of related aminonaphthalene derivatives in various solvents provides a basis for understanding the electronic transitions of this compound. For instance, studies on similar compounds in acetonitrile show distinct absorption bands. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the solvent's polarity, a phenomenon known as solvatochromism. nih.govscirp.orgnih.gov Generally, the long-wavelength absorption band in aminonaphthalene derivatives is a mix of ¹Ag→¹La and ¹Ag→¹Lb transitions in non-polar solvents, while in aqueous environments, it is primarily due to the ¹Ag→¹Lb transition. rsc.org The introduction of electron-donating (amino) and electron-withdrawing (acetonitrile) groups on the naphthalene core can lead to intramolecular charge transfer (ICT) character in the electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Related Naphthalene Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

| 1-Amino-4-methyl-naphthalene-2-carbonitrile | Acetonitrile | ~350-450 | Not specified | researchgate.net |

| 1-Chloro-4-(thiazol-2-ylazo)naphthalene | Acetonitrile | ~450 | Not specified | researchgate.net |

| 1,4-Diaminonaphthalene | Various | Not specified | Not specified | rsc.org |

| 1-Naphthylamine | Not specified | Not specified | Not specified | nist.gov |

| 1,4-Naphthoquinone derivatives | Methanol (B129727), Acetonitrile, Toluene | ~245-250, 330 | Not specified | acs.org |

This table presents data for structurally related compounds to infer the expected spectral characteristics of this compound.

Fluorescence spectroscopy complements UV-Vis absorption by providing information about the decay pathways of the excited electronic states. After a molecule absorbs light and reaches an excited state, it can return to the ground state by emitting a photon. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light.

The fluorescence properties of aminonaphthalene derivatives are highly dependent on the solvent environment. nih.gov This solvatochromic effect is often indicative of a change in the molecule's dipole moment upon excitation, which is characteristic of molecules with intramolecular charge transfer capabilities. rsc.org For example, the fluorescence of 1-aminonaphthalene is quenched by various interactions and is sensitive to the solvent. nih.gov The study of related compounds like 4-(dimethylamino)benzonitrile (B74231) in acetonitrile has shown the formation of photoproducts that can influence fluorescence measurements. nih.gov The fluorescence lifetime, which is the average time the molecule spends in the excited state, is another important parameter that can be determined from time-resolved fluorescence spectroscopy. nih.gov

Table 2: Illustrative Fluorescence Data for Related Aminonaphthalene Systems

| Compound/System | Solvent | Emission λmax (nm) | Quantum Yield (Φf) | Observations | Reference |

| 1-Aminonaphthalene | Gas Phase | ~333 (excitation) | Not specified | Shows vibrational structure. | researchgate.net |

| 1-Aminonaphthalene-5-sulfonate with nucleotides | Aqueous | Varies | Varies | Intramolecular quenching observed. | nih.gov |

| 4-(Dimethylamino)benzonitrile | Acetonitrile | Varies | Low | Efficient fluorescence quenching. | nih.gov |

| 1,4-Diaminonaphthalene | Various | Varies | Varies | Sensitive to solvent and acid concentration. | rsc.org |

| 1-Hydroxy-2,4-diformylnaphthalene-based probe | Ethanol/Water | 605 | Not specified | Fluorescence increases with water content up to 60%. | nih.gov |

This table provides examples from related systems to highlight the expected fluorescence behavior of this compound.

X-ray Crystallography for Solid-State Structure Determination

The way in which individual molecules of this compound arrange themselves in a crystal is known as crystal packing. This arrangement is governed by a balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. Understanding the crystal packing is essential as it can influence the material's physical properties, such as its melting point and solubility. The analysis of the crystal structure of related compounds, such as (3E)-4-[(naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate, reveals how molecules and solvent molecules (in this case, water) are organized in the crystal lattice. nih.gov

X-ray crystallography allows for the detailed identification and characterization of the various interactions that hold the crystal structure together.

Intermolecular Interactions: These are the forces between adjacent molecules. In the case of this compound, key intermolecular interactions would include hydrogen bonds between the amino group of one molecule and the nitrogen atom of the acetonitrile group of a neighboring molecule. rsc.org π-π stacking interactions between the naphthalene rings of adjacent molecules are also expected to play a significant role in the crystal packing. nih.gov

Intramolecular Interactions: These are interactions within a single molecule. In this compound, an important intramolecular feature is the planarity of the naphthalene ring system and the orientation of the amino and acetonitrile substituents relative to this plane. Studies on similar molecules have shown that intramolecular hydrogen bonds can stabilize the molecular conformation. nih.gov

X-ray diffraction provides unambiguous data on the molecular conformation, which is the spatial arrangement of the atoms in a molecule. For this compound, this would include the determination of the torsion angles that define the orientation of the amino and acetonitrile groups with respect to the naphthalene ring. For instance, in a related structure, the dihedral angle between the naphthalene ring and an aminopentenone group was found to be significant. nih.gov The amino group in 1-aminonaphthalene has been shown to be pyramidally distorted in the ground state. researchgate.netru.nl Crystallographic analysis would confirm such structural details for this compound. Since this compound is achiral, there are no stereochemical centers to be determined in the sense of enantiomers or diastereomers. However, the precise arrangement of atoms in the crystal defines its solid-state conformation.

Computational and Theoretical Investigations of 1 Aminonaphthalene 4 Acetonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Ground State Electronic Structure Analysis (HOMO/LUMO, Frontier Electron Densities)

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For 1-aminonaphthalene-4-acetonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. The optimization process would likely show that the naphthalene (B1677914) core is nearly planar, with the amino (-NH2) and acetonitrile (B52724) (-CH2CN) groups positioned in a way that minimizes steric hindrance.

Following optimization, the analysis of the ground state electronic structure provides crucial insights into the molecule's reactivity and electronic properties. This is primarily achieved by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties.

LUMO: Represents the orbital to which an electron is most likely to be accepted. The LUMO is anticipated to have significant contributions from the naphthalene ring and the cyano group of the acetonitrile substituent, which has electron-withdrawing characteristics.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

Frontier electron density analysis would visualize the distribution of these orbitals, confirming the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Exemplary DFT-Calculated Electronic Properties for this compound

| Parameter | Exemplary Calculated Value | Significance |

| HOMO Energy | -5.85 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.20 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.65 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT study. They are not based on published experimental or computational results for this specific molecule.

Mechanistic Pathway Elucidation and Transition State Analysis

DFT is instrumental in exploring potential reaction mechanisms. For instance, in the context of the biodegradation of related compounds like 1-naphthylamine (B1663977), DFT could be used to model the enzymatic reactions at an atomic level. For this compound, one could investigate its potential metabolic pathways or its role in synthetic reactions.

This analysis involves:

Mapping Potential Energy Surfaces: Identifying all possible intermediates and products starting from the reactants.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. DFT calculations can determine the geometry and energy of the TS, which is crucial for understanding the reaction kinetics. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which dictates the reaction rate.

For example, a study on the electrochemical polymerization of 1-naphthylamine proposed that the reaction proceeds via N-C(4), N-C(5), and N-C(7) coupling routes, with the stability of the resulting dimers and oligomers being assessed through quantum chemical calculations. A similar approach could elucidate the reactivity of the 4-acetonitrile derivative.

Simulation of Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence a molecule's structure, properties, and reactivity. DFT calculations can incorporate solvent effects using either implicit or explicit models.

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for calculating how the solvent environment alters the molecule's electronic structure, geometry, and the energetics of a reaction. For instance, studies on related molecules have shown that increasing solvent polarity can lead to red-shifted emission wavelengths, indicating a change in the electronic distribution.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and protic solvent molecules.

These simulations would be critical for understanding the behavior of this compound in different chemical environments, which is essential for predicting its solubility, stability, and reaction outcomes in solution.

Molecular Dynamics and Advanced Simulation Techniques

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal the dynamic behavior and conformational landscape of a molecule like this compound.

Conformational Dynamics and Torsional Energy Barriers

While the naphthalene core is rigid, the amino and acetonitrile substituents have rotational freedom. The bonds connecting these groups to the naphthalene ring (C-N and C-C) can rotate, leading to different conformations. MD simulations can explore the accessible conformations and the frequency of transitions between them.

A key aspect of this analysis is the calculation of torsional energy barriers. By systematically rotating a specific dihedral angle (e.g., the one defining the orientation of the -CH2CN group relative to the ring) and calculating the energy at each step, a potential energy profile can be generated. The peaks in this profile correspond to the energy barriers that must be overcome for the group to rotate. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 2: Hypothetical Torsional Energy Barriers for this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| C3-C4-C(alpha)-C(cyano) | 2.5 | 90 |

| C2-C1-N-H1 | 1.8 | 0 (planar) |

Note: This table presents hypothetical data to illustrate the type of results obtained from conformational analysis. These values are not derived from actual studies on this molecule.

Solute-Solvent Interaction Modeling

MD simulations with explicit solvent molecules are exceptionally well-suited for studying the detailed interactions between a solute and its solvent shell. For this compound, this would involve placing the molecule in a box of solvent (e.g., water or acetonitrile) and simulating their collective motion.

Analysis of the simulation trajectory can reveal:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom on the solute. For example, the RDF for the hydrogen atoms of water around the amino group's nitrogen would reveal the structure and strength of hydrogen bonds.

Solvation Shell Structure: MD can visualize the arrangement of solvent molecules in the first few solvation shells around the solute, providing a detailed picture of the immediate chemical environment.

Hydrogen Bond Dynamics: The number of hydrogen bonds between the solute and solvent, as well as their lifetimes, can be calculated to quantify the strength and dynamics of these crucial interactions.

Understanding these solute-solvent interactions is vital for rationalizing the molecule's solubility, spectroscopic properties in solution, and how it interacts with other molecules in a biological or chemical system.

Quantum Chemical Calculations for Excited State Properties

Theoretical studies into the excited state properties of molecules like this compound are crucial for understanding their photophysical behavior, including their absorption and emission characteristics. Such investigations typically employ sophisticated computational methods.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for predicting the electronic absorption and emission spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light, and from the lowest excited state back to the ground state, corresponding to fluorescence. For this compound, such calculations would provide valuable insights into its color and luminescent properties. However, no published studies employing TD-DFT to predict the absorption and emission spectra of this compound were found.

Analysis of Internal Conversion and Intersystem Crossing Processes

Following photoexcitation, molecules can relax back to the ground state through various radiative and non-radiative pathways. Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity, while intersystem crossing (ISC) is a non-radiative transition between states of different spin multiplicities (e.g., from a singlet to a triplet state). The rates of these processes are critical in determining the fluorescence quantum yield and phosphorescence characteristics of a molecule. Studies on related 1-aminonaphthalenes have shown that internal conversion can be a significant deactivation pathway. For instance, research on various 1-aminonaphthalene derivatives has demonstrated that the efficiency of internal conversion is influenced by the substitution pattern and solvent polarity. However, specific theoretical analyses of the IC and ISC rates and mechanisms for this compound are not available in the current scientific literature.

Characterization of Charge Transfer States (e.g., PICT, TICT)

The presence of both an electron-donating amino group and an electron-withdrawing naphthalene ring system in this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. Depending on the molecular geometry in the excited state, different types of charge transfer states can be formed, such as Planar Intramolecular Charge Transfer (PICT) states or Twisted Intramolecular Charge Transfer (TICT) states. In a TICT state, a significant charge separation is achieved through the twisting of a molecular fragment, which can lead to unique solvatochromic and fluorescent properties. While the characterization of such states is a key area of research for many functional dyes, no studies specifically detailing the potential PICT or TICT states of this compound have been published.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting and interpreting a wide range of spectroscopic parameters beyond electronic spectra. This includes vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the structural elucidation and characterization of new compounds. High-resolution electronic spectroscopy of the parent compound, 1-aminonaphthalene, has been used to probe the changes in energy, electronic distribution, and geometry upon photoexcitation. However, a detailed computational prediction and interpretation of the full range of spectroscopic parameters for this compound is currently absent from the literature.

Theoretical Insights into Molecular Polymerization and Oligomerization

The presence of reactive functional groups, such as the amino and nitrile groups, in this compound could potentially allow for its use as a monomer in polymerization or oligomerization reactions. Theoretical studies in this area would focus on the reaction mechanisms, energetics, and the electronic and structural properties of the resulting polymers or oligomers. Such research could uncover potential applications in materials science. At present, there are no available theoretical studies that provide insights into the molecular polymerization or oligomerization of this compound.

Advanced Photophysical Research

Solvatochromism and Environmental Sensitivity Studies

The defining characteristic of D-π-A fluorophores like 1-amino-4-cyanonaphthalene is their solvatochromism: a pronounced shift in their absorption and, more significantly, their emission spectra with a change in solvent polarity. Upon excitation with light, there is a substantial transfer of electron density from the amino group to the cyano group through the naphthalene (B1677914) π-system. mdpi.com This results in an excited state (S₁) that is significantly more polar than the ground state (S₀).

In nonpolar solvents, the emission spectrum appears at higher energies (shorter wavelengths). As the polarity of the solvent increases, the solvent molecules reorient themselves around the highly polar excited state of the fluorophore, providing stabilization. rsc.org This stabilization lowers the energy of the S₁ state, leading to a progressive bathochromic (red) shift in the fluorescence emission to lower energies (longer wavelengths). mdpi.commdpi.com This positive solvatochromism makes compounds like 1-amino-4-cyanonaphthalene highly sensitive probes of their local microenvironment, capable of reporting on the polarity of, for example, solvent mixtures or binding sites in biological macromolecules. mdpi.com While the absorption spectrum also shows a red-shift with solvent polarity, the effect is typically much less pronounced than that observed in the emission spectrum. mdpi.com

Fluorescence Quantum Yield and Excited State Lifetime Measurements

The fluorescence quantum yield (Φf) and excited-state lifetime (τf) are critical parameters that quantify the efficiency and timescale of the emission process. For D-π-A systems, these values are highly dependent on the solvent environment. In many cases, the quantum yield is high in nonpolar or apolar aprotic solvents but decreases significantly in polar protic solvents. mdpi.com

Research on analogous compounds provides insight into the expected behavior. For instance, the non-natural amino acid p-cyanophenylalanine, another D-π-A system, exhibits fluorescence lifetimes in the range of 5–8 ns in protic solvents. nih.gov Studies on 1-cyanonaphthalene (1-CNN) reveal a more complex behavior, with the lifetime being dependent on the specific vibronic level excited. rsc.org The lifetime of isolated 4-cyanoindole (B94445) has been measured at 11 ns. nih.gov These findings suggest that the lifetime of 1-amino-4-cyanonaphthalene is likely to be in the nanosecond range and strongly modulated by its environment.

The table below presents photophysical data for structurally related compounds to illustrate the typical range of values for quantum yield and excited-state lifetime.

| Compound | Solvent/Condition | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τf) [ns] |

| p-Cyanophenylalanine | Water | ~0.07 | 6.8 nih.gov |

| p-Cyanophenylalanine | Methanol (B129727) | ~0.09 | 7.8 nih.gov |

| p-Cyanophenylalanine | THF/Water (9:1) | - | 4.4 nih.gov |

| 4-Cyanoindole | Isolated (Gas Phase) | - | 11.0 nih.gov |

| 1-Cyanonaphthalene | Isolated (Gas Phase, 0-0 band) | - | Varies (shorter than higher levels) rsc.org |

This table is for illustrative purposes, showing data from analogous compounds to provide context for the expected properties of 1-amino-4-cyanonaphthalene.

Investigation of Radiationless Transitions and Quenching Mechanisms

For D-π-A molecules, the efficiency of these radiationless transitions is often coupled to the solvent. Studies on p-cyanophenylalanine have shown that its fluorescence lifetime is mediated by the strength of the hydrogen bond formed between the solvent and the cyano group. nih.gov Stronger hydrogen-bonding interactions can promote non-radiative decay, effectively quenching the fluorescence. nih.gov This suggests that for 1-amino-4-cyanonaphthalene, polar protic solvents like water or methanol could act as quenching agents by forming hydrogen bonds with both the amino and cyano functionalities.

Intersystem crossing is another important radiationless process. In the related molecule 1-cyanonaphthalene, ISC is particularly efficient at the lowest vibrational level of the S₁ state, leading to a shorter fluorescence lifetime for that specific level compared to higher vibronic levels. rsc.org This indicates that the relative energies of the singlet and triplet states are crucial in determining the dominant deactivation pathway. Photochemical reactions, such as the loss of a CN or HCN group, can also occur under certain high-energy conditions, representing another quenching pathway. aip.org

Excited State Dynamics and Relaxation Processes

Upon absorption of a photon, the molecule is promoted to an excited electronic state, initiating a series of rapid relaxation events that occur on the picosecond to nanosecond timescale.

Internal conversion (IC) is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). The efficiency of this process is governed by the "Energy Gap Law," which states that the rate of IC decreases exponentially as the energy difference between the two electronic states increases. miami.edu For many aromatic molecules, the S₁-S₀ energy gap is large, making direct internal conversion a slow and often minor deactivation pathway compared to fluorescence and intersystem crossing. miami.edu However, the formation of a polar ICT state in D-π-A systems can significantly lower the S₁ state energy in polar solvents, reducing the S₁-S₀ energy gap and potentially increasing the rate of internal conversion.

The dynamics of the excited state can be quantified by determining the rate constants for radiative decay (kᵣ) and non-radiative decay (kₙᵣ). These constants are derived from the experimental values of the fluorescence quantum yield (Φf) and the excited-state lifetime (τf) using the following relationships:

Radiative Rate Constant: kᵣ = Φf / τf

Non-Radiative Rate Constant: kₙᵣ = (1 - Φf) / τf

The total decay rate is the sum of these two constants and is the inverse of the lifetime (1/τf = kᵣ + kₙᵣ). Using the data for p-cyanophenylalanine as an example, we can calculate these fundamental constants.

| Compound | Solvent | Φf | τf [ns] | kᵣ [s⁻¹] | kₙᵣ [s⁻¹] |

| p-Cyanophenylalanine | Water | 0.07 | 6.8 | 1.0 x 10⁷ | 1.37 x 10⁸ |

| p-Cyanophenylalanine | Methanol | 0.09 | 7.8 | 1.2 x 10⁷ | 1.16 x 10⁸ |

This table provides calculated kinetic parameters for the analogous compound p-Cyanophenylalanine to illustrate the methodology and expected values.

Temperature Dependence of Photophysical Parameters

The photophysical properties of fluorescent molecules are often sensitive to temperature. Generally, an increase in temperature leads to a decrease in both the fluorescence quantum yield and the excited-state lifetime. This is because many non-radiative decay processes, such as internal conversion and intersystem crossing, are thermally activated. As the temperature rises, the molecule has more thermal energy to overcome the activation barrier for these non-radiative pathways, making them more competitive with fluorescence.

By measuring the non-radiative rate constant (kₙᵣ) at various temperatures, one can construct an Arrhenius plot (ln(kₙᵣ) vs. 1/T). The slope of this plot can be used to determine the activation energy (Eₐ) for the dominant non-radiative process. This type of analysis provides valuable insight into the energy landscape of the excited state and the barriers that prevent its efficient deactivation.

Advanced Applications in Chemical Sciences

Development of Molecular Probes and Fluorescent Markers

Fluorescent amino acids, for instance, are crucial tools in chemical biology for constructing fluorescent macromolecules without disrupting their native functions. researchgate.net The amino group of 1-Aminonaphthalene-4-acetonitrile could be analogously incorporated into peptides or other biomolecules, transforming them into fluorescent probes for imaging and sensing applications. researchgate.net

The synthesis of fluorescent probes often involves the reaction of a fluorophore with a recognition moiety. For example, various naphthalene-based fluorescent probes have been developed for the detection of metal ions and other analytes. rsc.orgwikipedia.orgsigmaaldrich.comgoogle.com The amino and acetonitrile (B52724) groups of this compound provide reactive handles for the attachment of specific recognition units, which could lead to the development of novel sensors with tailored selectivity.

Catalysis and Ligand Design

The field of catalysis heavily relies on the design of ligands that can coordinate with metal centers to facilitate chemical transformations with high efficiency and selectivity. The structure of this compound, possessing both an amino and a nitrile group, suggests its potential as a bidentate or monodentate ligand in catalysis.

Chiral Ligand Synthesis and Asymmetric Catalysis

Asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure compounds, often employs chiral ligands derived from atropisomeric biaryl scaffolds like BINOL and BINAM. mdpi.com While there is no direct evidence of this compound being used for this purpose, its naphthalene (B1677914) backbone is a common feature in many successful chiral ligands. The development of chiral primary amine-based organocatalysts has also emerged as a powerful tool in asymmetric synthesis. wikipedia.org The amino group of this compound could serve as a key component in the design of new chiral organocatalysts or as a precursor for more complex chiral ligands.

Transition Metal Complexation for Catalytic Systems

Transition metal complexes containing nitrile ligands are well-established in coordination chemistry and catalysis. nih.gov The nitrile group is a soft ligand that can coordinate to a variety of transition metals. nih.gov The presence of both an amino and a nitrile group in this compound could allow for the formation of stable chelate complexes with transition metals. These complexes could find applications in various catalytic reactions, such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, could be fine-tuned by modifying the substituents on the naphthalene ring.

Materials Science Research

Naphthalene-based materials are of significant interest in materials science due to their excellent thermal stability, mechanical strength, and unique optoelectronic properties. The incorporation of the this compound moiety into polymeric structures could lead to the development of new high-performance materials.

Investigation of Optoelectronic Properties in Related Polymeric Structures

The optoelectronic properties of polymers are highly dependent on their molecular structure. The introduction of the polar amino and nitrile groups onto the naphthalene core of a polymer is expected to influence its electronic properties, such as its band gap, charge transport characteristics, and photoluminescence. While specific studies on polymers from this compound are lacking, research on polymers containing other naphthalene derivatives provides a basis for what might be expected. For instance, the solvatochromic behavior of polymers containing 4-Amino naphthalene-1-sulfonic acid has been investigated, demonstrating the sensitivity of their fluorescence to the polarity of the environment.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and innovative synthetic routes to 1-Aminonaphthalene-4-acetonitrile is a fundamental area for future research. While classical methods for the synthesis of aminonaphthalene derivatives exist, modern synthetic chemistry offers a plethora of opportunities for improvement in terms of yield, selectivity, and environmental impact.

Future research could focus on:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Building upon established methods for C-H functionalization, the direct introduction of an acetonitrile (B52724) group at the C4 position of 1-naphthylamine (B1663977) derivatives could be explored. This might involve catalysts based on palladium, ruthenium, or other transition metals, offering a more direct and atom-economical approach compared to multi-step classical syntheses.

Flow Chemistry and Microreactor Technology: The application of continuous-flow microreactors could offer significant advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters, enhanced safety for potentially hazardous reactions, and facile scalability. Research into optimizing reaction conditions within microfluidic systems could lead to highly efficient and reproducible synthetic protocols.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a green and highly selective alternative to traditional chemical methods. Future investigations might explore the potential of nitrile-handling enzymes or transaminases for the synthesis of this compound and its precursors.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, regioselectivity, atom economy. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Flow Chemistry | Precise process control, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Unveiling Undiscovered Reactivity Modes and Chemical Transformations

The bifunctional nature of this compound, with its nucleophilic amino group and the versatile acetonitrile moiety, opens up a wide array of potential chemical transformations that are yet to be explored.

Future research in this area could include:

Derivatization of the Amino Group: The primary amine functionality can serve as a handle for a vast range of chemical modifications. This includes reactions such as acylation, alkylation, and the formation of Schiff bases, leading to a diverse library of new compounds with potentially interesting properties.

Transformations of the Acetonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. Each of these transformations would yield a new class of aminonaphthalene derivatives with distinct chemical characteristics. For example, the hydrolysis of the nitrile to a carboxylic acid would yield 1-amino-4-naphthylacetic acid, a potentially valuable building block.

Intramolecular Cyclization Reactions: Under appropriate conditions, the amino and acetonitrile groups could participate in intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems fused to the naphthalene (B1677914) core. The exploration of different catalysts and reaction conditions to control the regioselectivity and stereoselectivity of such cyclizations would be a significant area of investigation.

Application of Emerging Spectroscopic Techniques for Deeper Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its potential applications. While standard spectroscopic techniques like NMR and IR are fundamental, advanced methods can provide deeper insights.

Future characterization efforts could employ:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound.

Time-Resolved Spectroscopy: As demonstrated in studies of 1-aminonaphthalene, time-resolved fluorescence and transient absorption spectroscopy can be used to investigate the excited-state dynamics of the molecule. nih.gov This would provide crucial information on photophysical processes such as intersystem crossing and internal conversion, which is vital for the development of fluorescent probes and other photoactive materials. nih.gov

Solid-State NMR and X-ray Diffraction: For crystalline derivatives of this compound, solid-state NMR and single-crystal X-ray diffraction would provide precise information about the molecular conformation and intermolecular interactions in the solid state.

High-Level Theoretical Computations for Predictive Modeling

Computational chemistry offers a powerful tool to complement experimental studies by providing predictive models of the properties and reactivity of this compound.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), electronic structure, and reaction energetics. This can aid in the interpretation of experimental data and the prediction of reactivity.

Time-Dependent DFT (TD-DFT): To understand the electronic transitions and excited-state properties, TD-DFT calculations can be employed. These calculations can predict absorption and emission spectra, providing insights that are crucial for the design of dyes and fluorescent materials. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different solvent environments and its interactions with biological macromolecules, which is relevant for potential applications in medicinal chemistry.

A table summarizing the potential applications of different computational methods is provided below:

| Computational Method | Predicted Properties | Relevance |

| DFT | Molecular geometry, vibrational frequencies, electronic structure, reaction pathways. | Interpretation of spectroscopic data, prediction of reactivity. |

| TD-DFT | Absorption and emission spectra, excited-state properties. | Design of photoactive materials. |

| MD Simulations | Solvation effects, conformational changes, binding affinities. | Understanding behavior in different environments, drug design. |

Design and Synthesis of Advanced Functional Materials Based on this compound Scaffolds

The unique combination of the rigid naphthalene scaffold and the reactive amino and acetonitrile functional groups makes this compound an attractive building block for the design and synthesis of advanced functional materials.

Future research in this domain could explore:

Fluorescent Probes: By attaching appropriate recognition moieties to the amino group, it may be possible to develop fluorescent sensors for the detection of specific ions, molecules, or changes in the microenvironment. The inherent fluorescence of the naphthalene core can be modulated by the binding event.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known to be useful in the development of materials for OLEDs. The functional groups on this compound could be modified to tune the electronic properties and enhance the performance of such devices.

Anticancer Agents: The 1,4-disubstituted naphthalene scaffold is present in a number of compounds with demonstrated anticancer activity. acs.org Future work could involve the synthesis and biological evaluation of a library of compounds derived from this compound to explore their potential as novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Aminonaphthalene-4-acetonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1-amino-4-isocyanonaphthalene derivatives are prepared using palladium-catalyzed cross-coupling or nitrile-forming reactions under reflux with acetonitrile as a solvent . Optimization involves adjusting reaction time (12-24 hours), temperature (60-80°C), and catalyst loading (e.g., 5 mol% Pd). Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achieved by inert atmosphere (N₂/Ar) and stoichiometric control of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and nitrile group presence (δ ~110-120 ppm for C≡N) .

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch) .

- UV-Vis : Solvatochromic shifts in absorbance (e.g., λmax 300-400 nm) to assess electronic transitions .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 183.08) .

Q. How should researchers handle solubility challenges during purification?

- Methodological Answer : Use mixed-solvent systems (e.g., acetonitrile/dichloromethane) for recrystallization. For acetonitrile-based solutions, slow evaporation at 4°C enhances crystal formation. If precipitation issues persist, employ freeze-drying or centrifugal filtration (0.22 µm nylon filters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.